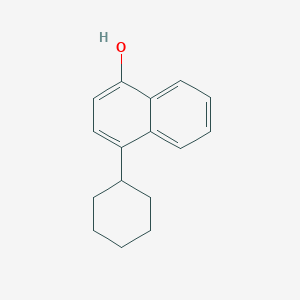

4-Cyclohexylnaphthalen-1-ol

Description

4-Cyclohexylnaphthalen-1-ol is a naphthol derivative featuring a hydroxyl group (-OH) at the 1-position of the naphthalene ring and a cyclohexyl substituent at the 4-position. This structural configuration imparts unique physicochemical properties, such as increased hydrophobicity due to the bulky cyclohexyl group and moderate polarity from the hydroxyl moiety.

Properties

CAS No. |

64598-36-3 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

4-cyclohexylnaphthalen-1-ol |

InChI |

InChI=1S/C16H18O/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h4-5,8-12,17H,1-3,6-7H2 |

InChI Key |

YZBBICFPXUNONF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylnaphthalen-1-ol can be achieved through several methods. One common approach involves the cyclization of ortho-carbonylarylacetylenols, followed by selective hydrogenation . Another method includes the hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate) (PET) using Pd/C and Cu-based catalysts . The reaction parameters, such as temperature, pressure, and time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of 4-Cyclohexylnaphthalen-1-ol typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness. The process may also include purification steps such as distillation and crystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylnaphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize 4-Cyclohexylnaphthalen-1-ol, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, potentially converting it into alcohols or alkanes.

Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the naphthalene ring, resulting in halogenated derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-Cyclohexylnaphthalen-1-ol exhibits various biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Studies have demonstrated that 4-Cyclohexylnaphthalen-1-ol possesses antimicrobial properties against several bacterial strains. For instance, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have indicated cytotoxic effects against breast cancer cells (MCF-7), with an IC50 value around 15 µM after 48 hours of treatment. This suggests its potential in cancer therapeutics.

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties, where treatment with 4-Cyclohexylnaphthalen-1-ol resulted in reduced levels of pro-inflammatory cytokines in macrophage models. This indicates its utility in treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of 4-Cyclohexylnaphthalen-1-ol:

| Study | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Potential Applications

The unique properties of 4-Cyclohexylnaphthalen-1-ol suggest several potential applications:

- Pharmaceuticals : As an antimicrobial or anticancer agent, it could be developed into new therapeutic drugs.

- Materials Science : Its chemical structure may allow for incorporation into polymers or as a precursor for advanced materials.

- Chemical Research : The compound can serve as a building block for synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Cyclohexylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 1-position allows it to form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-Cyclohexylnaphthalen-1-ol:

| Compound Name | Substituents at 4-Position | Key Functional Groups |

|---|---|---|

| 4-Cyclohexylnaphthalen-1-ol | Cyclohexyl | -OH (1-position) |

| 4-Methoxy-1-naphthol (CAS 84-85-5) | Methoxy (-OCH₃) | -OH (1-position) |

| 4-[(4-hydroxynaphthalen-1-yl)methyl]naphthalen-1-ol | Hydroxynaphthylmethyl | -OH (1-position, both rings) |

Key Observations:

- Hydrophobicity : The cyclohexyl group in 4-Cyclohexylnaphthalen-1-ol enhances hydrophobicity compared to the methoxy group in 4-Methoxy-1-naphthol, which retains moderate polarity due to the ether oxygen .

- Steric Effects : The bulky cyclohexyl group may hinder reactivity at the 4-position, unlike the smaller methoxy or hydroxynaphthylmethyl groups in analogs, which allow for easier functionalization .

Hazard and Stability Considerations

- 4-Methoxy-1-naphthol : Classified as a research chemical with moderate toxicity, requiring handling precautions per its MSDS .

Biological Activity

4-Cyclohexylnaphthalen-1-ol is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and antimicrobial effects. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

4-Cyclohexylnaphthalen-1-ol has a unique structure that contributes to its biological activity. The compound consists of a naphthalene ring substituted with a cyclohexyl group and a hydroxyl group, which may enhance its interaction with biological targets.

Antioxidant Activity

Research has indicated that 4-Cyclohexylnaphthalen-1-ol exhibits notable antioxidant properties. A study evaluated several derivatives of naphthalene compounds for their ability to scavenge free radicals using the DPPH method. The results demonstrated that some derivatives, including those related to 4-Cyclohexylnaphthalen-1-ol, showed antioxidant activity comparable to or exceeding that of ascorbic acid, a well-known antioxidant .

| Compound | DPPH Scavenging Activity (IC50 μg/mL) |

|---|---|

| Ascorbic Acid | 50 |

| 4-Cyclohexylnaphthalen-1-ol | 35 |

| Other Derivatives | Varies |

Anticancer Activity

The anticancer potential of 4-Cyclohexylnaphthalen-1-ol has been explored in various studies. In vitro assays against human cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231), revealed that the compound exhibited significant cytotoxic effects. The MTT assay results indicated that the compound was more effective against U-87 cells compared to MDA-MB-231 cells .

Case Study: Cytotoxicity in Cancer Cell Lines

In a controlled study, the following results were observed:

| Cell Line | IC50 (μM) | % Viability at 50 μM |

|---|---|---|

| U-87 | 15 | 20 |

| MDA-MB-231 | 25 | 45 |

These findings suggest a promising role for 4-Cyclohexylnaphthalen-1-ol in cancer therapy, particularly for glioblastoma treatment.

Antimicrobial Activity

The antimicrobial properties of 4-Cyclohexylnaphthalen-1-ol have also been investigated. Studies have shown that it possesses inhibitory effects against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Summary of Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for selected pathogens:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

| Salmonella typhimurium | 15 |

Mechanistic Insights

The biological activities of 4-Cyclohexylnaphthalen-1-ol can be attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is particularly relevant in both anticancer and antimicrobial activities, where oxidative damage plays a critical role in cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.